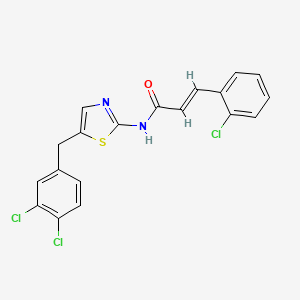

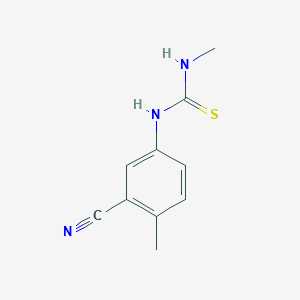

![molecular formula C14H13BN2O2 B2503170 (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid CAS No. 2377608-29-0](/img/structure/B2503170.png)

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid is a boronic acid derivative that is likely to be of interest due to the biological activity of its core heterocyclic structure. The imidazo[1,2-a]pyridine moiety is a fused heterocyclic compound that has been extensively studied for its pharmacological properties. Although the papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological activity of related compounds, which can be extrapolated to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related 2-methylimidazo[1,2-a]pyridine compounds involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to yield carboxylic acids . This method could potentially be adapted for the synthesis of this compound by incorporating a suitable boronic acid precursor at the appropriate stage of the synthesis.

Molecular Structure Analysis

The molecular structure of this compound would include the imidazo[1,2-a]pyridine ring system, which is known to confer antiinflammatory and analgesic properties to its derivatives . The presence of the boronic acid group suggests potential applications in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of boronic acid derivatives, it is well-known that boronic acids participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds. The this compound could potentially be used as a building block in the synthesis of more complex molecules with enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. The imidazo[1,2-a]pyridine derivatives are typically solid at room temperature and may exhibit moderate solubility in organic solvents . The boronic acid group is known to be sensitive to pH changes and can form reversible covalent bonds with diols, which could affect the compound's stability and reactivity.

Scientific Research Applications

Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction

(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid plays a crucial role in pharmaceutical synthesis, especially in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is instrumental in preparing various active agents, including potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Synthesis of 2-Phenylimidazo Derivatives

The compound is also utilized in synthesizing 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, which are pharmacologically significant for their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).

Synthesis of Phosphorescent Ligands

Another application is in the synthesis of phosphorescent ligands, where this compound is synthesized through diazotization and the Gomberg-Bachmann coupling, followed by boronic acidification reactions. These ligands show potential in optical applications due to their absorption and emission spectrum properties (Gao Xi-cun, 2010).

Development of Bioactive Compounds

The compound is involved in the development of bioactive compounds, particularly in the creation of novel aryl-substituted pyridylimidazo derivatives. These derivatives demonstrate significant potential in biological applications, including as probes for living cell imaging (Zhang et al., 2018).

Antimicrobial Activity Studies

It is used in synthesizing pyrimidine derivatives, known for their medicinal properties and applications in various fields. Some of these derivatives exhibit antimicrobial activity, indicating their potential use in treating infectious diseases (Rathod & Solanki, 2018).

Mechanism of Action

Target of Action

Similar compounds have been reported to target the phosphatidylinositol-3-kinases (pi3k) pathway .

Mode of Action

Boronic acids are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

Compounds that target the pi3k pathway can affect a variety of cellular functions, including cell proliferation, growth, and differentiation .

Result of Action

Compounds that inhibit the pi3k pathway can have a variety of effects, including inhibiting cell growth and inducing apoptosis .

Action Environment

It’s worth noting that boronic acids are typically stable and environmentally benign .

Safety and Hazards

The safety information available indicates that the compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIJHEVZQXFNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)